7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 5-methoxy-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol or methanol.
Major Products
Oxidation: Oxidized derivatives such as quinolines.
Reduction: Reduced derivatives such as tetrahydroisoquinolines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H13BrClNO |
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Molecular Weight |
278.57 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |
InChI Key |
GBKPYRCKQNVSDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCNC2)Br.Cl |
Origin of Product |
United States |
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